molecular formula C14H15IO3 B8260693 (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B8260693
M. Wt: 358.17 g/mol
InChI Key: DXMMYMVRKDJRCQ-KOLCDFICSA-N
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Description

This compound is a cyclopentane-based carboxylic acid derivative featuring a stereospecific (1S,3R) configuration. Its structure includes a 2-(4-iodophenyl)-2-oxoethyl substituent at the 3-position of the cyclopentane ring, linked via a ketone group.

Properties

IUPAC Name

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMMYMVRKDJRCQ-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of cyclopentanone with a suitable halogenated phenyl derivative, followed by oxidation and subsequent carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiolates for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction can produce alcohols, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid may induce apoptosis in cancer cells. Its structural characteristics allow it to interact with cellular pathways that regulate cell growth and survival.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial activity. This could be explored further for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against gram-positive bacteria
Enzyme InhibitionPossible inhibition of key metabolic enzymes

Case Study: Anticancer Efficacy

In vitro studies have been conducted to evaluate the anticancer properties of this compound. For instance, research indicated that the compound could effectively induce apoptosis in breast cancer cell lines, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Study: Antimicrobial Activity

A study exploring the antimicrobial efficacy of structurally similar compounds found that derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound could also possess similar antimicrobial properties.

Potential Applications in Drug Development

The unique structure of this compound positions it as a promising candidate for further development in several therapeutic areas:

  • Cancer Therapy : Given its potential to induce apoptosis in cancer cells, this compound could be developed into a novel anticancer agent.
  • Infectious Diseases : Its possible antimicrobial properties warrant exploration for use as an antibiotic or adjunct therapy in treating infections.
  • Enzyme Modulation : If proven effective in inhibiting specific enzymes related to disease pathways, this compound could serve as a lead for developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and physicochemical attributes of the target compound with analogous cyclopentane derivatives:

Compound Name Substituent(s) Functional Groups Molecular Weight (g/mol) Key Synthesis Steps References
(1S,3R)-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 2-(4-Iodophenyl)-2-oxoethyl Carboxylic acid, ketone ~358 (calculated) Likely involves iodophenyl precursor coupling, cyclopentane ring functionalization
(1S,3R)-3-((4-Bromophenyl)carbamoyl)cyclopentane-1-carboxylic acid (VP-4543) 4-Bromophenyl carbamoyl Carboxylic acid, amide 328.16 (C₁₄H₁₅BrNO₃) Anhydride reaction with 4-bromoaniline in benzene
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 2-(4-Trifluoromethylphenyl)-2-oxoethyl Carboxylic acid, ketone 300 (C₁₅H₁₅F₃O₃) Not explicitly detailed; likely involves trifluoromethylphenyl ketone coupling
(1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic acid 4-Fluorophenyl carbamoyl, methyl groups Carboxylic acid, amide 292.33 (C₁₆H₁₉FNO₃) Carbamoylation with 4-fluoroaniline, cyclopentane methylation
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid Methoxycarbonyl Carboxylic acid, ester 186.19 (C₉H₁₄O₄) Esterification of cyclopentane carboxylic acid with methanol

Key Comparisons :

Substituent Effects :

  • Electronic Properties : The iodine atom in the target compound enhances polarizability compared to bromine (VP-4543) or fluorine (). The trifluoromethyl group in ’s compound is strongly electron-withdrawing, whereas iodine’s inductive effect is weaker but sterically demanding .
  • Biological Relevance : Amide-linked derivatives (e.g., VP-4543) may exhibit enhanced stability in vivo compared to ketone-linked analogs, which could influence metabolic pathways .

Synthetic Methodology :

  • Carbamoyl derivatives (e.g., VP-4543) are synthesized via anhydride reactions with aryl amines , while ketone-linked analogs (e.g., the target compound) likely require Friedel-Crafts acylation or similar ketone-forming reactions.
  • Methylation and stereochemical control (e.g., in ) involve chiral catalysts or resolution techniques, critical for maintaining the (1S,3R) configuration .

Physicochemical Properties :

  • Solubility : The iodine substituent may reduce aqueous solubility compared to fluorine or methoxycarbonyl derivatives due to increased hydrophobicity.
  • Thermal Stability : Trifluoromethyl and iodine groups enhance thermal stability relative to bromine or chlorine analogs .

Biological Activity

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative characterized by the presence of a 4-iodophenyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

This compound has the molecular formula C14H15IO3C_{14}H_{15}IO_3 and is known for its unique structural features that contribute to its biological activity. The presence of the iodophenyl moiety enhances its interaction with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group facilitates hydrogen bonding, while the iodophenyl group may participate in π-π stacking interactions with aromatic residues in target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopentane carboxylic acids can exhibit antimicrobial properties, potentially making them candidates for antibiotic development.
  • Anti-inflammatory Effects : Some cyclopentane derivatives have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis.
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures may provide neuroprotection, making them relevant for research into neurodegenerative diseases.

Case Studies and Experimental Data

A variety of studies have investigated the biological effects of cyclopentane derivatives. Notably:

  • Thromboxane A2 Receptor Antagonism :
    • A study evaluated cyclopentane-1,2-diones as bioisosteres for carboxylic acids. The derivatives exhibited significant antagonistic activity against thromboxane A2 receptors, with IC50 values comparable to traditional carboxylic acids (Table 1) .
    CompoundIC50 (μM)
    Parent Compound0.190 ± 0.060
    Cyclopentane Derivative 90.054 ± 0.016
    Cyclopentane Derivative 101.140 ± 0.820
  • Neuroprotective Studies :
    • Research into similar compounds has indicated potential neuroprotective effects, particularly in models of Alzheimer's disease. These studies focus on the ability of these compounds to inhibit neuroinflammation and promote neuronal survival .

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 4-iodobenzaldehyde and cyclopentanone.
  • Formation of Intermediate : A base-catalyzed reaction leads to an intermediate compound.
  • Cyclization and Oxidation : The intermediate undergoes cyclization followed by oxidation to yield the final product.

This compound serves as a valuable building block in medicinal chemistry, particularly for developing drugs targeting inflammatory and neurodegenerative diseases.

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